
1,2,3-Tri-tert-butyltriphosphane--diphenyl-lambda~2~-germane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) is a complex organophosphorus compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of three tert-butyl groups attached to a triphosphane core, along with a diphenyl-lambda~2~-germane moiety. The combination of these functional groups imparts distinct reactivity and stability to the compound, making it a valuable subject of study in both academic and industrial settings.
Vorbereitungsmethoden
The synthesis of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of tert-butylphosphine with a suitable germane precursor under controlled conditions. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and consistent quality.
Analyse Chemischer Reaktionen
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized phosphorus and germanium species.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus and germanium compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic reagents.
Coupling Reactions: The compound can be used as a ligand in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric hydrogenations and cross-coupling reactions, due to its ability to stabilize transition metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus and germanium metabolism.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and electronic components, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) involves its interaction with molecular targets through its phosphorus and germanium centers. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with transition metals also plays a crucial role in its catalytic activity, facilitating the formation and breaking of chemical bonds in various reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) can be compared with other similar compounds, such as:
Tri-tert-butylphosphine: This compound shares the tert-butylphosphine moiety but lacks the germanium component, making it less versatile in certain applications.
Diphenylgermane: This compound contains the diphenyl-lambda~2~-germane moiety but lacks the triphosphane core, resulting in different reactivity and stability.
Triphenylphosphine: This compound has a similar phosphorus core but with phenyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
The uniqueness of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) lies in its combination of phosphorus and germanium centers, along with the bulky tert-butyl groups, which impart distinct reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88721-44-2 |
|---|---|
Molekularformel |
C24H39GeP3 |
Molekulargewicht |
493.1 g/mol |
InChI |
InChI=1S/C12H10Ge.C12H29P3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)13-15(12(7,8)9)14-11(4,5)6/h1-10H;13-14H,1-9H3 |
InChI-Schlüssel |
ZFFJZISQPBPYFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PP(C(C)(C)C)PC(C)(C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)

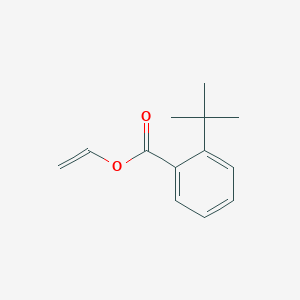
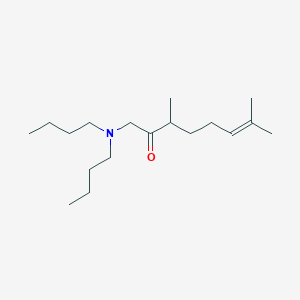
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)

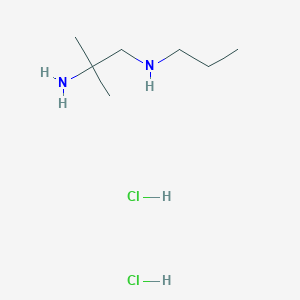
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
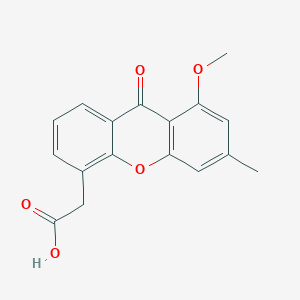
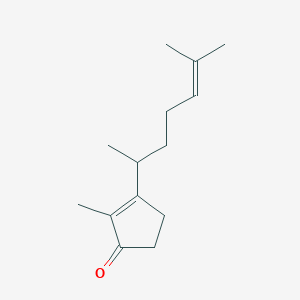
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
-lambda~5~-phosphane](/img/structure/B14396097.png)
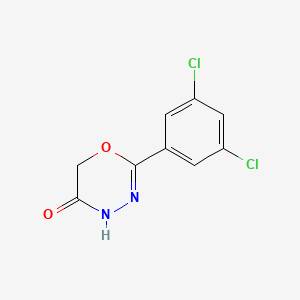
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
